4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of sulfur atoms in the ethylthio groups and the nitrogen atoms in the pyrazolo and pyrimidine rings contribute to the compound’s unique chemical properties.
Preparation Methods
The synthesis of 4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 4,6-dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with ethanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The ethylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding thiol derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, DMSO), bases (e.g., sodium hydride, potassium carbonate), and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to the active sites of these targets, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of enzyme activity .
Comparison with Similar Compounds
4,6-Bis(ethylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: The precursor compound used in its synthesis.
4,6-Bis(methylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: A similar compound with methylthio groups instead of ethylthio groups.
4,6-Bis(phenylthio)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: A derivative with phenylthio groups, which may have different biological activities and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H14N4S2 |
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Molecular Weight |
254.4 g/mol |
IUPAC Name |
4,6-bis(ethylsulfanyl)-1-methylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C10H14N4S2/c1-4-15-9-7-6-11-14(3)8(7)12-10(13-9)16-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
OZCBXGXJWWMYKV-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=NC2=C1C=NN2C)SCC |
Origin of Product |
United States |
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